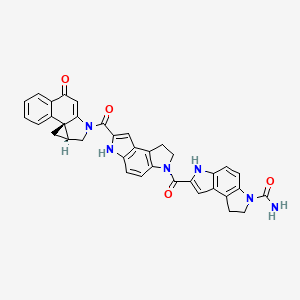
(+)-Cbi-cdpi2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(+)-Cbi-cdpi2は、そのユニークな特性と潜在的な用途から、さまざまな科学分野で注目を集めている化学化合物です。この化合物は、その複雑な構造とさまざまな化学反応を起こす能力で知られており、化学、生物学、医学、および産業における研究の対象として価値があります。
準備方法
合成経路と反応条件
(+)-Cbi-cdpi2の合成には通常、複数の工程が含まれ、各工程では所望の生成物が得られるように特定の条件が必要です。一般的な合成経路には以下が含まれます。
工業的生産方法
大規模生産には、固相、気相、および液相合成などの方法が採用されています。 これらの方法は、化合物の純度と構造の完全性を維持しながら、高収率の化合物生産を目的としています .
化学反応の分析
反応の種類
(+)-Cbi-cdpi2は、以下を含むさまざまな種類の化学反応を起こすことができます。
酸化: この反応は、化合物への酸素の付加または水素の除去が含まれます。
還元: この反応は、化合物への水素の付加または酸素の除去が含まれます。
置換: この反応は、化合物中の1つの原子または原子団を別の原子または原子団で置き換えることが含まれます。
一般的な試薬と条件
これらの反応に使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、およびさまざまな求核剤が含まれます。 これらの反応の条件は通常、所望の生成物が生成されるように、制御された温度と圧力を含みます .
主要な生成物
これらの反応から形成される主要な生成物は、使用される特定の試薬と条件によって異なります。 例えば、酸化反応はケトンまたはアルデヒドを生成する可能性があり、還元反応はアルコールを生成する可能性があります .
科学研究における用途
This compoundは、以下を含む科学研究において幅広い用途を持っています。
化学: さまざまな化学反応の試薬として、および有機合成の触媒として使用されています。
生物学: タンパク質や酵素との相互作用など、生物系への潜在的な影響について研究されています。
医学: さまざまな病気の治療薬としての可能性を探索するための研究が進められています。
科学的研究の応用
(+)-Cbi-cdpi2 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, coatings, and other industrial materials
作用機序
(+)-Cbi-cdpi2の作用機序は、酵素や受容体などの特定の分子標的との相互作用を含みます。これらの相互作用は、これらの標的の活性に変化をもたらし、さまざまな生物学的効果をもたらす可能性があります。 この化合物は、細胞機能と行動の変化につながる、細胞経路にも影響を与える可能性があります .
類似化合物との比較
(+)-Cbi-cdpi2は、その構造と反応性に基づいて、他の類似化合物と比較することができます。類似の化合物には以下が含まれます。
ポリDL乳酸-コ-グリコール酸(PLGA): 薬物送達用途に使用されます。
ポリエチレングリコール(PEG): 医薬品やバイオテクノロジーで広く使用されています。
ポリ乳酸(PLA): 生分解性プラスチックに使用されています
This compoundのユニークさは、その特定の化学構造にあり、これによりさまざまな反応を起こし、さまざまな分子標的と相互作用することができ、科学研究や工業的用途において汎用性の高い化合物となっています。
特性
分子式 |
C36H28N6O4 |
|---|---|
分子量 |
608.6 g/mol |
IUPAC名 |
2-[2-[(1R,13S)-8-oxo-11-azatetracyclo[8.4.0.01,13.02,7]tetradeca-2,4,6,9-tetraene-11-carbonyl]-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carbonyl]-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carboxamide |
InChI |
InChI=1S/C36H28N6O4/c37-35(46)41-12-10-20-23-13-27(38-26(23)6-8-30(20)41)33(44)40-11-9-19-22-14-28(39-25(22)5-7-29(19)40)34(45)42-17-18-16-36(18)24-4-2-1-3-21(24)31(43)15-32(36)42/h1-8,13-15,18,38-39H,9-12,16-17H2,(H2,37,46)/t18-,36-/m1/s1 |
InChIキー |
RFHRJOHMDOUTEF-NNIOICJLSA-N |
異性体SMILES |
C1CN(C2=C1C3=C(C=C2)NC(=C3)C(=O)N4C[C@H]5C[C@@]56C4=CC(=O)C7=CC=CC=C67)C(=O)C8=CC9=C(N8)C=CC1=C9CCN1C(=O)N |
正規SMILES |
C1CN(C2=C1C3=C(C=C2)NC(=C3)C(=O)N4CC5CC56C4=CC(=O)C7=CC=CC=C67)C(=O)C8=CC9=C(N8)C=CC1=C9CCN1C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















